molecular formula C11H10ClN3OS B11354173 N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-12-0

N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11354173
CAS No.: 69636-12-0
M. Wt: 267.74 g/mol
InChI Key: NZCRHQAZNTZSSD-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring, combined with the chlorophenyl and methyl groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazole compounds .

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- involves its interaction with various molecular targets and pathways:

Properties

CAS No.

69636-12-0

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)

InChI Key

NZCRHQAZNTZSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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